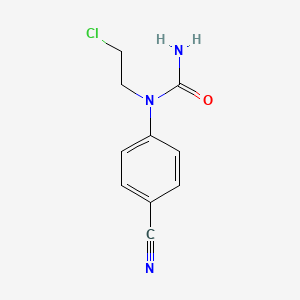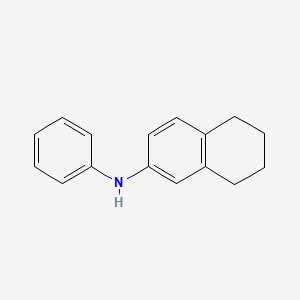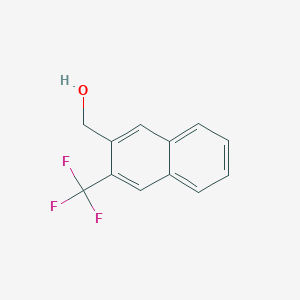
N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-(1-(Naftil-2-il)prop-1-en-1-il)acetamida es un compuesto químico caracterizado por su estructura única, que incluye un anillo de naftaleno unido a un grupo prop-1-en-1-il y un residuo de acetamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la N-(1-(Naftil-2-il)prop-1-en-1-il)acetamida normalmente implica la reacción de derivados de naftaleno con acetamida en condiciones específicas. Un método común incluye el uso de una base como el hidruro de sodio (NaH) para desprotonar la acetamida, seguido de la adición del derivado de naftaleno. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y a temperaturas elevadas para asegurar una reacción completa.
Métodos de Producción Industrial
La producción industrial de la N-(1-(Naftil-2-il)prop-1-en-1-il)acetamida puede involucrar la síntesis a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura y la presión, y pueden manejar grandes volúmenes de reactivos, haciendo que el proceso sea más eficiente y escalable.
Análisis De Reacciones Químicas
Tipos de Reacciones
La N-(1-(Naftil-2-il)prop-1-en-1-il)acetamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3), lo que lleva a la formación de los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4) para producir aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo acetamida puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.
Reducción: Hidruro de aluminio y litio (LiAlH4) en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Ácidos carboxílicos.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones en la Investigación Científica
La N-(1-(Naftil-2-il)prop-1-en-1-il)acetamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su capacidad para interactuar con dianas biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de colorantes y pigmentos.
Aplicaciones Científicas De Investigación
N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
El mecanismo de acción de la N-(1-(Naftil-2-il)prop-1-en-1-il)acetamida involucra su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse a estas dianas, alterando su actividad y dando lugar a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
N-(Prop-2-en-1-il)acetamida: Un compuesto estructuralmente similar con un grupo prop-2-en-1-il en lugar del anillo de naftaleno.
N-(Prop-2-in-1-il)naftaleno-1-carboxamida: Otro compuesto relacionado con un grupo prop-2-in-1-il y un anillo de naftaleno.
Unicidad
La N-(1-(Naftil-2-il)prop-1-en-1-il)acetamida es única debido a la presencia tanto del anillo de naftaleno como del grupo acetamida, que confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C15H15NO |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
N-[(E)-1-naphthalen-2-ylprop-1-enyl]acetamide |
InChI |
InChI=1S/C15H15NO/c1-3-15(16-11(2)17)14-9-8-12-6-4-5-7-13(12)10-14/h3-10H,1-2H3,(H,16,17)/b15-3+ |
Clave InChI |
OCCDAPNGGPIFAB-CRKCGEKBSA-N |
SMILES isomérico |
C/C=C(\C1=CC2=CC=CC=C2C=C1)/NC(=O)C |
SMILES canónico |
CC=C(C1=CC2=CC=CC=C2C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)


![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)






